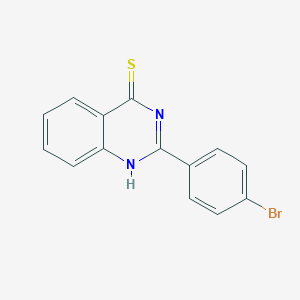

2-(4-bromophenyl)quinazoline-4(3H)-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1H-quinazoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2S/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWVNTQJXOEFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366621 | |

| Record name | 2-(4-bromophenyl)quinazoline-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657716 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100527-50-2 | |

| Record name | 2-(4-bromophenyl)quinazoline-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-bromophenyl)quinazoline-4(3H)-thione

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis and characterization of 2-(4-bromophenyl)quinazoline-4(3H)-thione, a heterocyclic compound of interest in medicinal chemistry. The quinazoline scaffold is a prominent feature in numerous biologically active molecules, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The introduction of a bromophenyl substituent at the 2-position and a thione group at the 4-position can significantly influence the compound's physicochemical properties and biological activity, making it a valuable target for drug discovery and development programs.

This document offers a detailed, field-proven protocol for the synthesis of this target molecule, elucidating the chemical principles behind the chosen methodology. Furthermore, it provides a comprehensive overview of the analytical techniques required to confirm the structure and purity of the synthesized compound, complete with expected data and interpretations.

I. Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a robust two-step process. This strategy involves the initial construction of the corresponding quinazolin-4(3H)-one precursor, followed by a thionation reaction to yield the desired product. This approach is favored for its reliability and the commercial availability of the starting materials.

Step 1: Synthesis of 2-(4-bromophenyl)quinazolin-4(3H)-one

The first step involves the condensation of anthranilic acid with 4-bromobenzoyl chloride to form an intermediate N-(4-bromobenzoyl)anthranilic acid, which then undergoes cyclization upon treatment with a dehydrating agent like acetic anhydride or by heating with formamide to yield 2-(4-bromophenyl)quinazolin-4(3H)-one. A more direct and efficient method, however, is the reaction of anthranilamide with 4-bromobenzaldehyde. For the purpose of this guide, we will focus on a well-established method starting from anthranilic acid.

Step 2: Thionation with Lawesson's Reagent

The crucial conversion of the carbonyl group at the 4-position to a thiocarbonyl group is accomplished using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). This reagent is a mild and effective thionating agent for a wide variety of carbonyl compounds, including amides and lactams, offering high yields and cleaner reactions compared to other reagents like phosphorus pentasulfide[1][3][4]. The reaction proceeds via a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond[1].

II. Experimental Protocols

Protocol 1: Synthesis of 2-(4-bromophenyl)quinazolin-4(3H)-one

This protocol details the synthesis of the quinazolinone precursor.

Materials:

-

Anthranilic acid

-

4-Bromobenzoyl chloride

-

Pyridine

-

Anhydrous Toluene

-

Formamide

-

Ethanol

Procedure:

-

Acylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in anhydrous toluene. Add pyridine (1.2 equivalents) to the solution.

-

Slowly add 4-bromobenzoyl chloride (1.1 equivalents) to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product, N-(4-bromobenzoyl)anthranilic acid, may precipitate. Filter the solid and wash with cold toluene.

-

Cyclization: To the crude N-(4-bromobenzoyl)anthranilic acid, add an excess of formamide.

-

Heat the mixture to 150-160 °C for 4-6 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

The solid precipitate of 2-(4-bromophenyl)quinazolin-4(3H)-one is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure white crystals.

Protocol 2: Synthesis of this compound

This protocol describes the thionation of the quinazolinone precursor.

Materials:

-

2-(4-bromophenyl)quinazolin-4(3H)-one

-

Lawesson's Reagent

-

Anhydrous Dioxane or Toluene

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-(4-bromophenyl)quinazolin-4(3H)-one (1 equivalent) in anhydrous dioxane or toluene.

-

Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution.

-

Reflux the reaction mixture for 2-4 hours. The reaction should be monitored by TLC for the disappearance of the starting material[5].

-

After the reaction is complete, cool the mixture to room temperature and pour it into a cold saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

III. Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

IV. Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties

| Property | Expected Value |

| Appearance | Yellowish or off-white solid |

| Melting Point | Expected to be in the range of 200-250 °C (literature values for similar structures suggest this range) |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in other common organic solvents |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the precursor, 2-(4-bromophenyl)quinazolin-4(3H)-one, based on literature, and the anticipated changes upon thionation to form the final product.

| Technique | 2-(4-bromophenyl)quinazolin-4(3H)-one (Precursor)[6] | Expected for this compound (Final Product) |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ 12.64 (s, 1H, NH), 8.22 – 8.06 (m, 3H, Ar-H), 7.89 – 7.82 (m, 1H, Ar-H), 7.76 (t, J = 9.0 Hz, 3H, Ar-H), 7.55 (t, J = 7.4 Hz, 1H, Ar-H) | The NH proton is expected to shift downfield to ~δ 13.7 ppm due to the thione tautomer. Aromatic protons will show similar splitting patterns with slight shifts. |

| ¹³C NMR (DMSO-d₆, 126 MHz) | δ 162.62 (C=O), 151.90, 149.02, 135.15, 132.35, 132.08, 130.26, 127.99, 127.26, 126.34, 125.71, 121.47 | The C=O signal at ~162 ppm will be absent. A new signal for the C=S carbon is expected to appear significantly downfield, typically in the range of δ 175-185 ppm. |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1680 (C=O stretch), ~1600 (C=N stretch) | The C=O stretch at ~1680 cm⁻¹ will disappear. A new band corresponding to the C=S stretch will appear, typically in the range of 1250-1020 cm⁻¹. The N-H and C=N stretches will still be present. |

| Mass Spec. (MS) | m/z: 301/303 [M+H]⁺ (due to Br isotopes) | m/z: 317/319 [M+H]⁺ (due to Br isotopes) |

Characterization Workflow

Caption: Workflow for the characterization of the final product.

V. Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The two-step synthesis, involving the formation of a quinazolinone intermediate followed by thionation with Lawesson's reagent, provides a practical approach for obtaining this target compound. The detailed characterization workflow and expected spectroscopic data serve as a valuable resource for researchers to verify the successful synthesis and purity of the final product. The methodologies and data presented herein are intended to support further research into the biological potential of this and related quinazoline derivatives in the field of drug discovery.

VI. References

-

2-Alkyl(aryl)-quinazolin-4(3H)-thiones, 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides: synthesis, molecular docking, antimicrobial and anticancer properties. Taylor & Francis Online. [Link]

-

Studies on Quinazolines. Part III. Synthesis of Some Fused-Ring Cationic and Mesoionic Derivatives of the 1,3-Thiazolo[3,2-c]quinazoline Ring System. De Gruyter. [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

-

Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. MDPI. [Link]

-

Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. LMA leidykla. [Link]

-

Quinazoline-4-thiones: Formation and reaction with hydrazine hydrate. ResearchGate. [Link]

-

Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)-thione's and[5][7][8]Triazolo[1,5-c]quinazoline-2-thione's Thioderivatives. ResearchGate. [Link]

-

Supporting Information for "Visible-Light-Induced Aerobic Oxidative Annulation of 2-Aminobenzamides with Phenylacetones for the Synthesis of Quinazolin-4(3H)-ones". [Link]

-

Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]

-

2-Alkyl(Aryl)-Quinazolin-4(3H)-Thiones, 2-R-(Quinazolin-4(3H)-ylthio)carboxylic Acids And Amides. Synthesis, Molecular Docking, Antimicrobial and Anticancer Properties. ResearchGate. [Link]

-

Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones. ResearchGate. [Link]

-

Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

-

Lawesson's Reagent. Organic Chemistry Portal. [Link]

-

Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. National Center for Biotechnology Information. [Link]

-

Synthetic pathways to prepare quinazoline-4-thio derivatives (20). ResearchGate. [Link]

-

Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

-

13C NMR spectra of 2-(2-bromophenyl)quinazolin-4(3H)-one (3h). ResearchGate. [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Center for Biotechnology Information. [Link]

-

Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. National Center for Biotechnology Information. [Link]

-

SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. [Link]

-

A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. [Link]

Sources

- 1. Lawesson's Reagent [organic-chemistry.org]

- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lmaleidykla.lt [lmaleidykla.lt]

- 5. tandfonline.com [tandfonline.com]

- 6. rsc.org [rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Analysis of 2-(4-bromophenyl)quinazoline-4(3H)-thione: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive examination of the spectroscopic techniques used to characterize the novel heterocyclic compound 2-(4-bromophenyl)quinazoline-4(3H)-thione. Quinazoline and its derivatives are pivotal scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] Accurate structural elucidation is a prerequisite for any further development, establishing a baseline for quality control, metabolic studies, and structure-activity relationship (SAR) analysis. This document details the principles, experimental protocols, and expert interpretation of data from Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). It is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel quinazolinone analogues.

Introduction: The Significance of Spectroscopic Characterization

The quinazoline core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1] The introduction of a thione group at the 4-position and a bromophenyl moiety at the 2-position creates a molecule with unique electronic and steric properties, making it a candidate for various biological screenings. Before such studies can be undertaken, its chemical identity must be unequivocally confirmed. Spectroscopic analysis provides a non-destructive "fingerprint" of the molecule, revealing details about its functional groups, bonding, connectivity, and overall structure. This guide explains the causality behind the selection of specific analytical techniques and the logic applied to interpret the resulting data, ensuring a self-validating approach to structural confirmation.

Molecular Structure and Thione-Thiol Tautomerism

This compound (Molecular Formula: C₁₄H₉BrN₂S) possesses a rigid, planar quinazoline core with a freely rotating bromophenyl ring.[3] A critical aspect of its chemistry, directly influencing its spectroscopic profile, is the potential for lactam-lactim tautomerism, or in this case, thione-thiol tautomerism.[4] The molecule can exist in equilibrium between the thione form and the aromatic thiol form. The predominant tautomer is often dependent on the solvent and physical state (solid vs. solution).[4] Spectroscopic analysis, particularly NMR and IR, is crucial for identifying the dominant form under experimental conditions.

Caption: Thione-thiol tautomeric equilibrium of the title compound.

Caption: Structure of this compound.

FT-IR Spectroscopic Analysis

Principle and Experimental Rationale

FT-IR spectroscopy is a fundamental technique for identifying functional groups. For the title compound, it is instrumental in confirming the presence of the N-H bond, aromatic C-H bonds, and, crucially, the C=S (thione) group. The position of the C=S stretch, compared to a C=O stretch in analogous quinazolinones, is a key diagnostic feature.

Experimental Protocol

-

Sample Preparation: A small amount of the crystalline sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg, spectroscopic grade).

-

Pellet Formation: The mixture is compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first for subtraction.

Data Interpretation and Expected Vibrational Bands

The analysis of the FT-IR spectrum focuses on identifying characteristic absorption bands corresponding to specific functional groups within the molecule.[5]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale & Comments |

| 3200 - 3100 | N-H stretch | Broad to medium peak | Confirms the presence of the amine proton in the thione tautomer. Broadening is due to hydrogen bonding in the solid state. |

| 3100 - 3000 | Aromatic C-H stretch | Multiple weak to medium sharp peaks | Characteristic of the C-H bonds in the quinazoline and bromophenyl rings. |

| 1620 - 1580 | C=N stretch | Strong to medium peak | Corresponds to the imine bond within the quinazoline ring system. |

| 1580 - 1450 | Aromatic C=C stretch | Multiple strong to medium sharp peaks | Skeletal vibrations of the fused aromatic rings provide a fingerprint region for the core structure. |

| 1250 - 1050 | C=S stretch (Thioamide) | Strong to medium peak | This is a key diagnostic peak. It appears at a lower frequency than the C=O stretch (typically 1680-1640 cm⁻¹) of the corresponding quinazolinone due to the lower bond order and higher mass of sulfur.[6] |

| ~1010 | C-Br stretch | Medium to weak peak | Indicates the presence of the bromo-substituent on the phenyl ring. |

UV-Visible Spectroscopic Analysis

Principle and Experimental Rationale

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for highly conjugated systems like quinazolines. The position (λ_max) and intensity of absorption bands are characteristic of the chromophore and can be influenced by solvent polarity.[7][8]

Experimental Protocol

-

Solution Preparation: A stock solution of the compound is prepared in a UV-grade solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 10⁻³ M).

-

Dilution: The stock solution is diluted to obtain a final concentration (e.g., 10⁻⁵ M) that gives an absorbance reading within the optimal range of the spectrophotometer (0.2 - 1.0).

-

Data Acquisition: The UV-Vis spectrum is recorded, typically from 200 to 600 nm, using a quartz cuvette. A solvent blank is used as the reference.

Data Interpretation and Expected Electronic Transitions

The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions within the conjugated aromatic system.

| λ_max (nm) | Transition Type | Rationale & Comments |

| ~230 - 280 | π → π | High-intensity band associated with electronic transitions within the benzenoid systems of the quinazoline and bromophenyl rings. |

| ~300 - 350 | π → π | Lower-intensity band corresponding to transitions across the entire conjugated quinazoline system. |

| > 350 | n → π* | A weak, broad band at longer wavelength, characteristic of the transition involving the non-bonding electrons on the sulfur and nitrogen atoms. This band is often sensitive to solvent polarity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Experimental Rationale

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR maps the chemical environment of protons, while ¹³C NMR provides information on the carbon skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves many heterocyclic compounds and contains a residual proton signal for reference.[9][10]

Experimental Protocol

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of DMSO-d₆ in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at an appropriate field strength (e.g., 400 or 500 MHz for ¹H). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Data Interpretation: ¹H NMR

The spectrum will show signals for the N-H proton and the aromatic protons. The chemical shifts are influenced by the electronic effects of the nitrogen atoms, the thione group, and the bromine atom. The expected data is based on closely related structures like 2-(4-bromophenyl)quinazolin-4(3H)-one.[9][10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comments |

| ~12.5 - 13.5 | Singlet (broad) | 1H | N₃-H | The acidic proton on the nitrogen. Its signal is often broad due to quadrupole coupling and exchange with trace water in the solvent. Its chemical shift is highly concentration and temperature dependent. |

| ~8.2 - 8.0 | Doublet | 2H | H₂', H₆' | Protons on the bromophenyl ring ortho to the quinazoline linkage. They are deshielded by the ring current and the adjacent C=N bond. |

| ~8.1 - 7.9 | Doublet | 1H | H₅ | The proton at position 5 of the quinazoline ring is deshielded by the anisotropic effect of the adjacent aromatic ring and the thione group. |

| ~7.8 - 7.6 | Triplet / Multiplet | 1H | H₇ | Aromatic proton on the quinazoline ring. |

| ~7.7 - 7.5 | Doublet | 2H | H₃', H₅' | Protons on the bromophenyl ring meta to the quinazoline linkage. |

| ~7.5 - 7.3 | Triplet / Multiplet | 2H | H₆, H₈ | Remaining aromatic protons on the quinazoline ring. |

Data Interpretation: ¹³C NMR

The ¹³C NMR spectrum will confirm the number of unique carbon atoms and provide insight into their electronic environment. The thiocarbonyl (C=S) carbon is a key diagnostic signal.

| Chemical Shift (δ, ppm) | Assignment | Rationale & Comments |

| ~175 - 185 | C₄ (C=S) | The thiocarbonyl carbon is significantly deshielded and appears much further downfield than a typical carbonyl carbon (~160-165 ppm), making it a definitive marker for the thione structure. |

| ~150 - 155 | C₂ | The carbon atom attached to two nitrogen atoms and the bromophenyl ring. |

| ~148 - 150 | C₈ₐ | Fused aromatic carbon adjacent to N₁. |

| ~120 - 140 | Aromatic CH & C-Br | A cluster of signals corresponding to the 10 remaining aromatic carbons. The carbon attached to bromine (C₄') will be at the higher end of this range (~125 ppm), while other carbons will be distributed based on their electronic environment. |

| ~115 - 120 | C₄ₐ | Fused aromatic carbon. |

Mass Spectrometry (MS) Analysis

Principle and Experimental Rationale

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information. Electrospray ionization (ESI) is a soft ionization technique suitable for this class of compounds, typically yielding the protonated molecular ion [M+H]⁺. A key feature will be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), which results in two molecular ion peaks separated by 2 Da ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity.[11]

Experimental Protocol

-

Sample Infusion: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile, often with 0.1% formic acid to promote protonation) is infused directly into the ESI source of the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode over a suitable m/z range (e.g., 100-500 Da). For fragmentation studies, tandem MS (MS/MS) is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation and Fragmentation

-

Molecular Weight: C₁₄H₉⁷⁹BrN₂S = 315.97 g/mol ; C₁₄H₉⁸¹BrN₂S = 317.97 g/mol .

-

Expected Molecular Ion: A pair of peaks at m/z ~317 and ~319 ([M+H]⁺) with approximately equal intensity.

-

Proposed Fragmentation Pathway: The fragmentation of quinazoline derivatives is often initiated by the loss of small molecules or cleavage at key bonds.[12][13]

Caption: Proposed ESI-MS fragmentation pathway for the title compound.

Integrated Spectroscopic Profile

The true power of spectroscopic analysis lies in the integration of data from all techniques. Each method provides a piece of the puzzle, and together they offer unambiguous confirmation of the chemical structure of this compound.

| Technique | Key Finding | Confirms |

| FT-IR | Bands at ~3150 cm⁻¹ (N-H) and ~1200 cm⁻¹ (C=S). | Presence of secondary amine and thione functional groups. Differentiates from the -one analogue. |

| UV-Vis | Multiple absorptions in the 230-400 nm range. | Extended conjugated aromatic system. |

| ¹H NMR | Broad N-H singlet (~13 ppm), distinct aromatic multiplets. | 9 unique protons in their expected chemical environments. Confirms the thione tautomer in solution. |

| ¹³C NMR | Downfield C=S signal at ~180 ppm. | 14 unique carbons, including the highly deshielded thiocarbonyl carbon. |

| MS (ESI) | [M+H]⁺ ion cluster at m/z 317/319 (1:1 ratio). | Correct molecular weight and elemental composition (presence of one bromine atom). |

Conclusion

The spectroscopic techniques detailed in this guide—FT-IR, UV-Vis, NMR, and MS—provide a robust and self-validating framework for the structural characterization of this compound. The key identifying features are the characteristic C=S vibrations in the IR spectrum, the highly deshielded thiocarbonyl carbon signal in the ¹³C NMR spectrum, the labile N-H proton in the ¹H NMR spectrum, and the distinct isotopic pattern of the molecular ion in the mass spectrum. This collective dataset constitutes the essential analytical passport for this compound, enabling its confident use in further research and drug development endeavors.

References

- Jin, L., Le, Z. G., & Qing, L. (n.d.). Supporting Information for a relevant synthesis paper. This source provides ¹H and ¹³C NMR data for 2-(4-bromophenyl)quinazolin-4(3H)

- University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton.

- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. This article discusses the comprehensive characterization of quinazoline derivatives using various spectroscopic methods.

- ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.

- Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.

- Al-Obaidi, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. This review discusses the tautomeric interactions in quinazolinones.

- Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. (n.d.). This article provides ¹H NMR data for 2-(4-bromophenyl)quinazolin-4(3H)-one.

- ResearchGate. (n.d.). Figure S17. 13 C NMR spectra of 2-(2-bromophenyl)quinazolin-4(3H)-one (3h).

- ResearchGate. (2016). Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. This paper discusses the UV/Vis and fluorescence spectroscopy of quinazolin-4(3H)-ones.

- Simion, A. M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC.

- MDPI. (n.d.). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies.

- Sci-Hub. (n.d.). Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs.

- ChemicalBook. (n.d.). This compound. Provides the molecular formula for the title compound.

- Singh, K., & Singh, K. (2020). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. This review highlights the importance of the quinazoline scaffold in medicinal chemistry.

- Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.

- Waisser, K., et al. (2001). Synthesis and Biological Evaluation of Quinazoline-4-thiones. PMC - NIH.

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [chemicalbook.com]

- 4. sci-hub.ru [sci-hub.ru]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis Biological Evaluation of Quinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. dovepress.com [dovepress.com]

- 12. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 2-(4-bromophenyl)quinazoline-4(3H)-thione: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2-(4-bromophenyl)quinazoline-4(3H)-thione. Quinazoline derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[][2][3] This document details the structural attributes, synthesis, and potential applications of this specific brominated analogue. By synthesizing information from established chemical principles and extensive research on the quinazoline scaffold, this guide serves as an essential resource for professionals engaged in drug discovery and development.

Core Chemical Identity

This compound is a heterocyclic compound featuring a quinazoline core structure, which is a fusion of a benzene ring and a pyrimidine ring. The key functional groups that dictate its chemical behavior are the phenyl group at position 2, substituted with a bromine atom at the para-position, and a thione group (C=S) at position 4. The presence of the thione group makes it a thio-analogue of the more commonly studied quinazolin-4(3H)-ones.

Physicochemical Properties

While specific experimental data for this exact molecule is not widely published, its core properties can be established. A summary of its key identifiers and calculated properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-(4-bromophenyl)-3H-quinazoline-4-thione | Generated |

| CAS Number | 100527-50-2 | [][4][5][6][7] |

| Molecular Formula | C₁₄H₉BrN₂S | [4] |

| Molecular Weight | 317.21 g/mol | Calculated |

| Appearance | Yellowish solid (Predicted) | Inferred |

Structural Representation

The molecular structure of this compound is critical for understanding its reactivity and interaction with biological targets. The thione group at position 4 can exist in tautomeric equilibrium with its thiol form, 2-(4-bromophenyl)quinazoline-4-thiol. This tautomerism is a key aspect of its chemical reactivity.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the corresponding quinazolin-4(3H)-one precursor, which is then subjected to a thionation reaction.

Step 1: Synthesis of 2-(4-bromophenyl)quinazolin-4(3H)-one

A common and efficient method for constructing the 2-aryl-quinazolin-4(3H)-one scaffold is the reaction of 2-aminobenzamide with an appropriate aryl aldehyde, in this case, 4-bromobenzaldehyde. This reaction can be catalyzed by various agents.

An alternative robust pathway involves the reaction of 2-halobenzamides with nitriles, catalyzed by copper.[8][9] For instance, 2-iodobenzamide can react with 4-bromobenzonitrile in the presence of a copper catalyst and a base to yield the desired quinazolinone.

Step 2: Thionation to this compound

The conversion of the carbonyl group of the quinazolinone to a thiocarbonyl is a critical step. This transformation is reliably achieved using thionating agents. The two most common and effective reagents for this purpose are Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent (LR).[3][10] Lactams, such as the amide group within the quinazolinone ring, are highly reactive towards these reagents, allowing for selective thionation.[10] The reaction is typically performed under reflux in an anhydrous solvent like toluene or xylene. The use of Lawesson's Reagent is often preferred due to its better solubility and milder reaction conditions compared to P₄S₁₀.[3]

Proposed Experimental Protocol: Synthesis Workflow

The following protocol outlines a reliable, field-proven methodology for laboratory-scale synthesis.

Step A: Synthesis of 2-(4-bromophenyl)quinazolin-4(3H)-one

-

To a solution of 2-aminobenzamide (1.0 eq) in ethanol, add 4-bromobenzaldehyde (1.0 eq).

-

Add a catalytic amount of a suitable catalyst (e.g., p-toluenesulfonic acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude 2-(4-bromophenyl)quinazolin-4(3H)-one.

-

Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) for purification.

Step B: Thionation

-

Suspend the purified 2-(4-bromophenyl)quinazolin-4(3H)-one (1.0 eq) in anhydrous toluene.

-

Add Lawesson's Reagent (0.6 eq) to the suspension.

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.

Caption: Proposed two-step synthesis workflow for the target compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline and the 4-bromophenyl rings. A broad singlet corresponding to the N-H proton would likely appear in the downfield region (around 12-14 ppm). The protons on the fused benzene ring would appear as multiplets between 7.0 and 8.5 ppm. The protons on the 4-bromophenyl ring would likely show a characteristic AA'BB' pattern (two doublets).

-

¹³C NMR: The carbon NMR would show signals for all 14 carbon atoms. The C=S carbon (C4) would be a key identifier, appearing significantly downfield, typically in the range of 175-190 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong C=S stretching vibration (around 1100-1250 cm⁻¹). The N-H stretch would be visible as a broad band around 3100-3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Pharmacological Potential and Applications

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets.[][3] Derivatives have been developed as anticancer, anti-inflammatory, antibacterial, antifungal, and anticonvulsant agents.[2][11]

Anticancer Activity

Many 2-aryl-quinazolinone derivatives have demonstrated potent anticancer activity, often by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[11] The introduction of a halogen, such as bromine, on the 2-phenyl ring can significantly influence the compound's binding affinity and pharmacokinetic properties. The thione moiety, as a bioisosteric replacement for the more common oxygen, can alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to novel interactions with target proteins.[10]

Antimicrobial and Antifungal Activity

The quinazoline nucleus is also a key component of various compounds with antimicrobial and antifungal properties. The lipophilicity conferred by the bromophenyl group and the presence of the reactive thione group could contribute to activity against various bacterial and fungal strains.

Future Research Directions

This compound represents a promising, yet underexplored, candidate for drug discovery programs. Key research avenues include:

-

Biological Screening: Comprehensive in vitro screening against panels of cancer cell lines, bacterial strains, and fungal species to identify primary biological activities.

-

Mechanism of Action Studies: For any identified activity, subsequent studies to determine the specific molecular target and mechanism of action are crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to optimize potency and selectivity. This could involve modifying the substitution on the phenyl ring or alkylating the sulfur or nitrogen atoms.

Caption: Potential pharmacological applications of the quinazoline scaffold.

Conclusion

This compound is a synthetically accessible derivative of the pharmacologically significant quinazoline family. Its structure combines the established bioactivity of the 2-aryl-quinazoline core with the unique chemical properties imparted by the bromine and thione functionalities. While specific biological data on this compound is limited, the extensive literature on related analogues strongly suggests its potential as a valuable lead compound in drug discovery, particularly in oncology and infectious diseases. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule.

References

-

Molekula Group. This compound | CAS 100527-50-2. Available at: [Link]

- Vertex AI Search. Study on quinazolinone derivative and their pharmacological actions.

-

ResearchGate. Scheme 1. The synthesis of 4(3H)-quinazolines by reaction of 2-aminobenzonitrile and acyl chlorides. Available at: [Link]

-

Othman, A. A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Available at: [Link]

-

NIH National Center for Biotechnology Information. Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Available at: [Link]

-

PubMed. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Available at: [Link]

-

Tumkevičius, S., et al. (2015). Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. Chemija, 26(3), 161-169. Available at: [Link]

-

Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. Available at: [Link]

-

PubMed. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. Available at: [Link]

-

MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available at: [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. sinfoobiotech.com [sinfoobiotech.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. CAS 100527-50-2: 2-(4-BROMPHENYL)CHINAZOLIN-4(3H)-THION [cymitquimica.com]

- 8. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]

- 9. Synthesis of Quinazolin-4(3 H)-ones via the Reaction of 2-Halobenzamides with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lmaleidykla.lt [lmaleidykla.lt]

- 11. mdpi.com [mdpi.com]

Biological activity of novel quinazoline-4(3H)-thione derivatives

An In-Depth Technical Guide to the Biological Activity of Novel Quinazoline-4(3H)-thione Derivatives

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds.[1][2] While quinazolin-4(3H)-ones have been extensively studied, their thione analogues, quinazoline-4(3H)-thiones, are emerging as a class of compounds with a distinct and potent pharmacological profile. The replacement of the oxygen atom at the C4 position with sulfur significantly alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity, leading to unique interactions with biological targets. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of novel quinazoline-4(3H)-thione derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of their actions and provide detailed protocols for their evaluation, offering a critical resource for researchers in drug discovery and development.

The Quinazoline-4(3H)-thione Scaffold: Synthesis and Rationale

The foundational step in exploring these derivatives is an efficient synthesis of the core structure. A common and effective route begins with anthranilic acid, which serves as a versatile starting material. The general synthetic pathway involves the formation of a benzoxazinone intermediate, followed by reaction with various nucleophiles to construct the quinazoline ring system.[3][4]

The decision to focus on the thione derivative over the more common quinazolinone is rooted in chemical principles. The thioamide group (–NH–C=S) present in the thione is a stronger hydrogen bond donor and has different steric and electronic properties compared to the amide group (–NH–C=O).[5] This distinction is often crucial for enhancing binding affinity to specific enzyme active sites, leading to improved potency and selectivity.

General Synthetic Workflow

The synthesis of quinazoline-4(3H)-thione derivatives often follows a logical, multi-step process that allows for diversification at key positions (R1, R2) to explore the structure-activity relationship.

Caption: A generalized synthetic route to novel quinazoline-4(3H)-thione derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinazoline derivatives are renowned for their anticancer properties, with several compounds like Gefitinib and Erlotinib targeting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] Novel quinazoline-4(3H)-thione derivatives have demonstrated significant potential in this area, acting through multiple mechanisms.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action is the inhibition of protein kinases crucial for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and RAF kinase.[8][9] The thione moiety can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these kinases, preventing phosphorylation and downstream signaling.

Caption: Inhibition of VEGFR-2 signaling by a quinazoline-4(3H)-thione derivative.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |

| 5d | HePG2 (Liver) | 2.39 | VEGFR-2 Inhibition | [8] |

| 5d | HCT116 (Colon) | 6.09 | VEGFR-2 Inhibition | [8] |

| 5p | MCF7 (Breast) | 4.81 | VEGFR-2 Inhibition | [8] |

| 3j | MCF7 (Breast) | 0.20 | Tyrosine Kinase | |

| 108 | Multiple Lines | Not specified | RAF Kinase |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazoline-4(3H)-thione derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is implicated in a wide range of diseases.[10] Quinazoline derivatives have shown potent anti-inflammatory effects, often by targeting key enzymes and signaling pathways in the inflammatory cascade.[1][11]

Mechanism of Action: Inhibition of Inflammatory Mediators

Novel quinazoline-4(3H)-thione derivatives exhibit anti-inflammatory activity primarily through two routes:

-

Inhibition of Cyclooxygenase (COX) enzymes: Specifically, selective inhibition of COX-2, which is responsible for producing prostaglandins at sites of inflammation, is a key therapeutic strategy.[1]

-

Suppression of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Compounds that inhibit NO production in macrophages, often via Toll-like receptor 4 (TLR4) signaling, are promising anti-inflammatory agents.[5]

The thioamide group is critical for this activity. In one study, replacing the thioamide with an amide resulted in an 83-fold decrease in NO inhibitory potency, highlighting the importance of the sulfur atom for H-bonding and interaction with the target receptor.[5]

Quantitative Data: In Vitro Anti-inflammatory Potency

| Compound ID | Assay | IC₅₀ (µM) | Comparison Drug (IC₅₀ µM) | Reference |

| 8d | NO Inhibition (LPS-activated RAW 264.7) | 2.99 | Dexamethasone (14.20) | [5] |

| 8g | NO Inhibition (LPS-activated RAW 264.7) | 3.27 | Dexamethasone (14.20) | [5] |

| 8k | NO Inhibition (LPS-activated RAW 264.7) | 1.12 | Dexamethasone (14.20) | [5] |

| 52a | COX-2 Inhibition | 0.045 | Celecoxib (Not specified) | [1] |

| 52b | COX-2 Inhibition | 0.040 | Celecoxib (Not specified) | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Principle: The subcutaneous injection of carrageenan into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use Wistar albino rats (150-200g). Allow them to acclimatize for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping and Fasting: Divide the animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for different doses of the quinazoline derivatives. Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. The control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[12] Quinazoline-4(3H)-one derivatives have shown broad-spectrum activity against various bacteria and fungi.[13][14][15] The thione analogues continue this trend, with specific derivatives showing high potency against clinically relevant pathogens.

Mechanism of Action: Disruption of Bacterial Processes

The antibacterial action of these compounds can be attributed to the inhibition of essential bacterial enzymes. One key target identified for a similar quinazolinone class is Penicillin-Binding Protein 2a (PBP2a) , the protein that confers resistance to β-lactam antibiotics in Methicillin-Resistant Staphylococcus aureus (MRSA).[12][16] By binding to this protein, the compounds disrupt cell wall synthesis, leading to bacterial death.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing antibacterial potency. For the quinazolinone scaffold, it has been shown that:

-

Substitutions on the phenyl ring at position 3 are critical. Meta- and ortho-substitutions are generally well-tolerated, while para-substitutions can be detrimental to activity.[12]

-

The nature of the substituent at position 2 significantly modulates activity.[2]

-

For activity against S. aureus, specific halogen and cyano substitutions on the phenyl rings attached at positions 2 and 3 can dramatically enhance potency.[12][16]

Sources

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. mdpi.com [mdpi.com]

- 10. impactfactor.org [impactfactor.org]

- 11. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]

- 14. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 2-(4-bromophenyl)quinazoline Derivatives as Potent Anticancer Agents

An In-depth Technical Guide for Researchers

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the anticancer properties of 2-(4-bromophenyl)quinazoline derivatives. We will delve into the synthetic strategies, molecular mechanisms of action, and the critical influence of substituent modifications on biological efficacy, with a primary focus on their role as tyrosine kinase inhibitors.

The Quinazoline Scaffold: A Cornerstone of Modern Oncology

The quinazoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bonds have made it a foundational element in the design of numerous therapeutic agents.[1][2] In oncology, the quinazoline framework is synonymous with the development of targeted therapies, most notably inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4]

The clinical success of first-generation EGFR inhibitors like gefitinib and erlotinib, both built upon a 4-anilinoquinazoline core, validated this scaffold as a powerful tool for disrupting the aberrant signaling pathways that drive tumor growth and proliferation.[3][5] These agents have transformed the treatment landscape for certain malignancies, particularly non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[6] Building on this legacy, researchers have extensively explored modifications of the quinazoline ring to enhance potency, selectivity, and overcome acquired resistance. This exploration has led to a focus on specific substitution patterns, including the 2-aryl configuration, where the 2-(4-bromophenyl)quinazoline emerges as a particularly compelling pharmacophore.

Deconstructing the Core: The 2-(4-bromophenyl)quinazoline Pharmacophore

The anticancer activity of this class of compounds is fundamentally dictated by the interplay of its three key components: the quinazoline nucleus, the 2-position phenyl ring, and the 4-position substituent. The presence of a bromine atom at the para-position of the 2-phenyl ring is a deliberate and significant modification.

Key Structural Features:

-

Quinazoline Core: Acts as the primary anchor. The N1 and N3 atoms are crucial for interacting with the hinge region of kinase active sites, typically forming a key hydrogen bond with a backbone methionine residue in EGFR.[2]

-

2-Phenyl Group: This bulky group occupies a hydrophobic pocket within the ATP-binding site, contributing to the overall binding affinity.

-

4-Bromo Substituent: The bromine atom significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability, and its electron-withdrawing nature can modulate the electronics of the phenyl ring. Furthermore, bromine can participate in halogen bonding, a specific non-covalent interaction that can contribute to ligand-protein binding stability.

A general and efficient method for synthesizing the 2-(4-bromophenyl)quinazoline core often begins with the reaction of 2-aminobenzonitrile with 4-bromobenzaldehyde, followed by cyclization to form the quinazoline ring. Further modifications, particularly at the 4-position, are then carried out to generate a library of derivatives for biological screening.

Structure-Activity Relationship (SAR) Analysis: Tuning for Potency and Selectivity

The biological activity of the 2-(4-bromophenyl)quinazoline scaffold can be meticulously fine-tuned by strategic placement of various functional groups. The most profound effects are typically observed with modifications at the 4-position of the quinazoline ring and on the benzo portion of the nucleus (positions 5, 6, 7, and 8).

The Critical Role of the C4-Position

Position 4 is the most common site for modification and is pivotal for high-affinity kinase inhibition. The introduction of a 4-anilino (4-phenylamino) moiety is a hallmark of many potent EGFR inhibitors.[3][7]

-

Anilino Substituents: Linking an aniline ring at C4 orients the molecule to occupy the ATP-binding pocket effectively. Substitutions on this terminal aniline ring are critical. Electron-withdrawing groups (EWGs) such as -Cl, -Br, or -SO₂CH₃ generally lead to higher inhibitory activity compared to electron-donating groups (EDGs) like -CH₃ or -OCH₃.[7]

-

Alternative C4-Substituents: While the 4-anilino group is prevalent, other substituents can confer different mechanisms of action. For instance, derivatives bearing a 1-phenyl-1-ethanol moiety at the 4-position have been shown to shift their primary mechanism from kinase inhibition to tubulin polymerization inhibition by binding at the colchicine site.[8][9] This highlights the scaffold's versatility in targeting distinct cellular machinery.

Modulation via the Benzo Ring (C5-C8)

Substitutions on the fused benzene ring of the quinazoline core primarily influence solubility, cell permeability, and can introduce additional interactions with the target protein.

-

Positions 6 and 7: These are key positions for introducing solubilizing groups or moieties that can form additional hydrogen bonds. In clinically approved drugs like gefitinib, a morpholinoethoxy group at C7 enhances pharmacokinetic properties.[2] Attaching N-Boc amino acid moieties at position 6 has also been explored, with a glycine residue yielding potent EGFR inhibition (IC₅₀ = 3.2 nM).[7]

-

Position 8: The introduction of a fluorine atom at C8 has been shown to confer an additional inhibitory effect, enhancing the potency of the parent compound.[10]

The following diagram illustrates the key SAR takeaways for anticancer activity.

Caption: Key Structure-Activity Relationship points for the 2-(4-bromophenyl)quinazoline scaffold.

Molecular Mechanism of Action

The primary anticancer mechanism for this class of compounds is the inhibition of protein tyrosine kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.

Inhibition of EGFR and VEGFR Tyrosine Kinases

Derivatives of 2-(4-bromophenyl)quinazoline function as ATP-competitive inhibitors.[3][5] They occupy the ATP-binding site of kinases like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), preventing the phosphorylation of downstream substrates. This action blocks the signal transduction cascade, leading to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[11]

The EGFR signaling pathway, a common target, is depicted below. Inhibition by quinazoline derivatives blocks the cascade at the receptor level.

Caption: Inhibition of the EGFR signaling cascade by 2-(4-bromophenyl)quinazoline derivatives.

Alternative Mechanisms

While kinase inhibition is the most studied mechanism, this versatile scaffold can be engineered to target other cellular components. As mentioned, certain derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase.[8][12] Others have demonstrated activity as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair, or as stabilizers of G-quadruplex structures in promoter regions of oncogenes like c-myc.[11][13]

Experimental Protocols for Evaluation

The discovery and validation of novel 2-(4-bromophenyl)quinazoline derivatives follow a structured workflow, from chemical synthesis to rigorous biological evaluation.

General Synthetic Protocol for 4-Anilino-2-(4-bromophenyl)quinazolines

This protocol is a representative example for synthesizing compounds for SAR studies.

Step 1: Synthesis of 2-(4-bromophenyl)-4-chloroquinazoline.

-

Combine 2-aminobenzonitrile (1.0 eq) and 4-bromobenzaldehyde (1.1 eq) in a suitable solvent like ethanol.

-

Add a catalytic amount of a Lewis acid (e.g., InCl₃) and heat the mixture to reflux for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction, and collect the intermediate precipitate.

-

Treat the intermediate with phosphoryl chloride (POCl₃) at reflux for 2-4 hours to yield the 4-chloroquinazoline.

-

Quench the reaction carefully with ice water and neutralize to precipitate the product, which is then filtered, dried, and purified.

Step 2: Nucleophilic Substitution at C4.

-

Dissolve the 2-(4-bromophenyl)-4-chloroquinazoline (1.0 eq) in a solvent such as isopropanol or DMF.

-

Add the desired substituted aniline (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Heat the mixture to 80-100 °C for 4-12 hours until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture, and precipitate the product by adding water or an anti-solvent.

-

Collect the solid by filtration, wash thoroughly, and purify by column chromatography or recrystallization to obtain the final 4-anilino derivative.

In Vitro Antiproliferative (MTT) Assay

This is a standard colorimetric assay to assess the cytotoxicity of compounds against cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., gefitinib).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.[1][14]

The following diagram outlines the typical workflow for discovering and evaluating these anticancer agents.

Caption: General workflow for the development of 2-(4-bromophenyl)quinazoline anticancer agents.

Quantitative Data Summary and Future Perspectives

The table below summarizes the activity of representative 2-(4-bromophenyl)quinazoline derivatives from the literature, highlighting the impact of substitutions.

| Compound ID | C4-Substituent | Other Substituents | Target/Cell Line | IC₅₀ (µM) | Reference |

| Example 1 | 4-(3-bromoanilino) | 6-glycine-N-Boc | EGFR | 0.0032 | [7] |

| Example 2 | 4-(4-bromo-phenylethylidene-hydrazinyl) | 6-bromo | EGFRʷᵗ | 0.0461 | [7] |

| Example 3 | 4-carboxylic acid | 8-fluoro | Aurora A Kinase | 168.78 (cell-based) | [10] |

| Example 4 | 4-(2-imino-1,2-dihydropyridine) | None | EGFR | 1.94 | [15] |

| Example 5 | 4-(2-imino-1,2-dihydropyridine) | None | HER2 | 1.04 | [15] |

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Future Perspectives:

The 2-(4-bromophenyl)quinazoline scaffold remains a fertile ground for anticancer drug discovery. Future research will likely focus on several key areas:

-

Overcoming Resistance: Designing third and fourth-generation inhibitors that are active against resistance-conferring mutations in EGFR, such as T790M and C797S.[4][6]

-

Dual-Target Inhibitors: Developing single molecules that can simultaneously inhibit multiple key pathways, such as EGFR/HER2 or PI3K/HDAC, which may offer synergistic effects and combat resistance.[15][16]

-

Exploring New Targets: Leveraging the scaffold's versatility to design potent and selective inhibitors for other cancer-relevant targets beyond kinases, such as PARP or epigenetic modulators.[13]

-

Improving Pharmacokinetics: Optimizing drug-like properties (solubility, metabolic stability, oral bioavailability) to translate potent in vitro activity into in vivo efficacy.

By continuing to build upon the well-established structure-activity relationships, researchers can further refine the 2-(4-bromophenyl)quinazoline scaffold to develop the next generation of targeted, effective, and safer cancer therapeutics.

References

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Provided Search Result.

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). National Center for Biotechnology Information. [Link]

-

Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. (2024). RSC Publishing. [Link]

-

Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2012). PubMed. [Link]

-

Design, synthesis and biological evaluation of 2H-[3][5]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. (2023). National Center for Biotechnology Information. [Link]

-

Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents. (2013). PubMed. [Link]

-

Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. (2014). PubMed. [Link]

-

Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). PubMed. [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). National Center for Biotechnology Information. [Link]

-

Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (2014). National Center for Biotechnology Information. [Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press. [Link]

-

Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j... (2024). ResearchGate. [Link]

-

Synthesis and Structure-Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (2014). ResearchGate. [Link]

-

SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). MDPI. [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2021). RSC Publishing. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). PubMed. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate. [Link]

-

Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. [Link]

Sources

- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 3. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 6. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wjpmr.com [wjpmr.com]

- 15. Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis of new 2-aryl-4(3H)-quinazolinone analogs

<An In-Depth Technical Guide to the Discovery and Synthesis of 2-Aryl-4(3H)-Quinazolinone Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Quinazolinone Scaffold

The 4(3H)-quinazolinone core is a bicyclic heterocyclic motif comprising a pyrimidine ring fused to a benzene ring. In the landscape of medicinal chemistry, it is revered as a "privileged structure."[1] This designation stems from its ability to serve as a versatile scaffold for the development of numerous biologically active compounds, capable of interacting with a wide array of biological targets with high affinity.[2] The structural diversity and broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties, have cemented the quinazolinone core as a cornerstone in modern drug discovery.[3][4]

This guide provides a comprehensive exploration of the discovery and synthesis of 2-aryl-4(3H)-quinazolinone analogs, a particularly fruitful subclass of this compound family. We will delve into the intricacies of their synthesis, the rationale behind experimental choices, and the critical structure-activity relationships (SAR) that govern their therapeutic potential.

The Significance of the 2-Aryl Substitution

The introduction of an aryl group at the 2-position of the quinazolinone scaffold has proven to be a pivotal strategy in modulating the biological activity of these compounds. This substitution pattern is a hallmark of many potent and selective inhibitors of various enzymes and receptors, making it a focal point of extensive research. Recent studies have demonstrated that 2-aryl-substituted quinazolines can exhibit significant antiproliferative potency against a range of cancer cell lines.[5][6]

Part 1: Strategic Synthesis of the 2-Aryl-4(3H)-Quinazolinone Core

The construction of the 2-aryl-4(3H)-quinazolinone scaffold can be achieved through several synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

The Niementowski Quinazolinone Synthesis: A Classic Approach

One of the most established and straightforward methods for synthesizing 4(3H)-quinazolinones is the Niementowski synthesis.[7] This reaction involves the thermal condensation of an anthranilic acid with an amide.[1][8]

Causality Behind the Choice: The Niementowski synthesis is often favored for its operational simplicity and the ready availability of a wide variety of substituted anthranilic acids and amides, allowing for the facile generation of diverse compound libraries crucial for SAR studies.[1]

Reaction Mechanism

The reaction is believed to proceed through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 4(3H)-quinazolinone product.[1]

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

Experimental Protocol: Conventional vs. Microwave-Assisted Synthesis

Traditionally, the Niementowski synthesis requires high temperatures (130–150°C) and prolonged reaction times.[1] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process, offering significantly reduced reaction times and often improved yields.[9]

Step-by-Step Protocol (Microwave-Assisted Niementowski Synthesis):

-